3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
Overview
Description
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole is a chemical compound with the molecular formula C11H19NO. It is a white to off-white solid with a melting point of 91-93°C and is soluble in polar solvents such as water, ethanol, and methanol. This compound is known for its stability under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable di- or tri-functionalized precursor, followed by methoxymethylation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole is structurally similar to other compounds such as 3a-(methoxymethyl)octahydro-1H-isoindole and (3aS,6aR)-3a-(methoxymethyl)-5-[(4-methoxyphenyl)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the methoxymethyl group and the specific ring structure contribute to its distinct chemical behavior and applications.
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Properties
IUPAC Name |
3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-7-9-4-2-3-8(9)5-10-6-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVPRNHIPZHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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